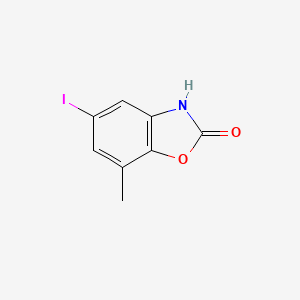

5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one

Description

Significance of the Benzoxazolone Scaffold in Contemporary Chemical Research

The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. amazonaws.com Benzoxazolone derivatives have been reported to exhibit properties including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antitubercular effects. wjpsonline.com This wide spectrum of activity makes the benzoxazolone framework a fertile ground for the development of new therapeutic agents.

Overview of Halogenated Heterocyclic Systems in Molecular Design

Halogen atoms, particularly iodine, play a crucial role in modern drug design. The introduction of a halogen into a heterocyclic system can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Iodinated compounds, in particular, are valuable intermediates in organic synthesis, often serving as precursors for cross-coupling reactions to introduce further molecular complexity. nih.govacs.orgacs.orgnih.govresearchgate.netnih.govuwindsor.cayoutube.comyoutube.com The unique electronic properties of the carbon-iodine bond, including its polarizability and ability to form halogen bonds, can also contribute to enhanced biological activity.

Specific Academic Rationale for Investigating 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one

The specific academic interest in this compound stems from the combination of the biologically active benzoxazolone scaffold with the synthetically versatile iodo substituent and the modulating methyl group. The methyl group at the 7-position can influence the electronic properties and steric environment of the molecule, potentially fine-tuning its biological activity. The iodo group at the 5-position not only offers a potential vector for biological interactions but also serves as a chemical handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of a library of novel derivatives for structure-activity relationship studies.

Structure

3D Structure

Properties

CAS No. |

882882-82-8 |

|---|---|

Molecular Formula |

C8H6INO2 |

Molecular Weight |

275.04 g/mol |

IUPAC Name |

5-iodo-7-methyl-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C8H6INO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11) |

InChI Key |

BMLZELRUEITLOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=O)N2)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Iodo 7 Methyl 1,3 Benzoxazol 2 3h One

Retrosynthetic Analysis of the 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one Core

A retrosynthetic approach to this compound logically dissects the molecule into more readily available starting materials. The most apparent disconnections are the carbon-iodine (C-I) bond and the cleavage of the heterocyclic oxazolone (B7731731) ring.

C-I Bond Disconnection : The primary retrosynthetic step involves the disconnection of the iodine atom from the aromatic ring. This suggests a late-stage electrophilic iodination of a precursor molecule, 7-methyl-1,3-benzoxazol-2(3H)-one . The regioselectivity of this iodination is a critical consideration.

Oxazolone Ring Disconnection : The 7-methyl-1,3-benzoxazol-2(3H)-one precursor can be further disconnected across the N1-C2 and O3-C2 bonds. This leads back to a key starting material, 2-amino-3-methylphenol (B31084) , and a one-carbon (C1) carbonyl source. This central strategy, the cyclization of an o-aminophenol, is the cornerstone of benzoxazolone synthesis.

This analysis establishes a feasible forward synthesis beginning with the construction of the 7-methylbenzoxazolone ring system, followed by a regioselective iodination to install the iodo group at the C-5 position.

Established Synthetic Routes for Benzoxazolone Derivatives

The formation of the benzoxazolone scaffold is well-documented, with numerous methods developed to improve efficiency, yield, and environmental compatibility.

Cyclization Reactions of o-Aminophenols and Carbonyl Sources

The most traditional and widely employed method for synthesizing the benzoxazolone core involves the condensation of an o-aminophenol with a suitable carbonylating agent. mdpi.comnih.gov For the target molecule, this would involve the reaction of 2-amino-3-methylphenol with reagents like phosgene (B1210022), urea (B33335), or other carbonic acid derivatives. mdpi.comsciforum.net

The reaction with urea is a common and safer alternative to the highly toxic phosgene. The process generally involves heating the o-aminophenol and urea, often without a solvent, leading to the formation of the cyclic carbamate. Another approach utilizes Boc anhydride (B1165640) in the presence of a base like K2CO3, which offers a metal-free and environmentally friendlier one-pot synthesis for benzoxazolones. researchgate.net

Table 1: Examples of Carbonyl Sources in Benzoxazolone Synthesis

| Carbonyl Source | Typical Conditions | Notes |

|---|---|---|

| Urea | Neat, heat (130-180 °C) | Common, inexpensive, avoids toxic phosgene. mdpi.comsciforum.net |

| Phosgene/Triphosgene | Aprotic solvent, base | High-yielding but requires handling of highly toxic reagents. sciforum.net |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | K2CO3, DMF | Metal-free, environmentally benign, one-pot procedure. researchgate.net |

Metal-Catalyzed Approaches (e.g., Fe-Catalyzed, Pd-Catalyzed)

Modern synthetic chemistry has introduced metal-catalyzed reactions that offer high efficiency and novel reaction pathways.

Fe-Catalyzed Synthesis : Iron, being abundant and less toxic than many other transition metals, is an attractive catalyst. An efficient method for creating the 2-benzoxazolone ring involves the oxidative cyclocarbonylation of 2-aminophenol (B121084) using iron catalysts like FeCl3·6H2O or Fe(acac)3. mdpi.comsciforum.net This reaction proceeds under relatively mild conditions (100–120 °C) and is believed to involve carbon dioxide formed in situ. mdpi.comsciforum.net Another iron-catalyzed approach involves the redox condensation of o-nitrophenols with various partners, which generates the aminophenol in situ before cyclization. rsc.orgresearchgate.net

Pd-Catalyzed Synthesis : Palladium catalysts are highly effective for various cross-coupling and cyclization reactions. Pd(II)-catalyzed methods have been developed for the synthesis of benzisoxazolones from benzohydroxamic acids via C-H activation, using an oxidant like Oxone. nih.govfigshare.com While this route forms an isomer of the target scaffold, related palladium-catalyzed carbonylative cyclizations are a powerful tool in heterocycle synthesis.

Table 2: Comparison of Metal-Catalyzed Methods for Benzoxazolone/Benzoxazole (B165842) Synthesis

| Catalyst System | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| FeCl3·6H2O / CCl4 / H2O | o-aminophenol | 100-120 °C, 2-10 h | High | mdpi.com |

| Fe2O3 / DMEDA | Benzamide, 1-bromo-2-iodobenzene | K2CO3, Toluene, 120 °C | Good | lookchem.com |

| Pd(OAc)2 / Oxone | Benzohydroxamic acid | DMF, 110 °C | Varies | nih.govfigshare.com |

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, numerous eco-friendly methods have been developed for benzoxazole and benzoxazolone synthesis. These approaches aim to reduce or eliminate hazardous solvents and reagents, often employing reusable catalysts or alternative energy sources.

Solvent-free reactions, sometimes activated by grinding (mechanochemistry) or microwave irradiation, are particularly noteworthy. researchgate.netnih.gov For instance, the condensation of o-aminophenols with aldehydes can be achieved in high yields and short reaction times using a simple mortar and pestle with a catalyst like potassium-ferrocyanide. nih.gov Similarly, reusable catalysts such as Brønsted acidic ionic liquid gels have been used to produce benzoxazoles under solvent-free conditions at elevated temperatures. nih.govacs.org Ultrasound irradiation in the presence of a magnetic nanoparticle-supported catalyst also provides a green, solvent-free route to benzoxazole derivatives. nih.gov

Direct and Regioselective Iodination Techniques for Benzoxazolone Scaffolds

The final crucial step in synthesizing this compound is the regioselective introduction of an iodine atom onto the 7-methyl-1,3-benzoxazol-2(3H)-one core. The existing substituents (the methyl group and the electron-donating heteroatoms of the fused ring system) will direct the incoming electrophile. The amide nitrogen and ether oxygen are ortho-, para-directing activators, while the methyl group is also an ortho-, para-director. The C-5 position is para to the amide nitrogen, making it a highly favorable site for electrophilic substitution.

Electrophilic Iodination Protocols

Electrophilic iodination is the standard method for introducing iodine onto an aromatic ring. mdpi.com This requires an electrophilic iodine source ("I+"), which can be generated from molecular iodine (I2) in the presence of an oxidizing agent or by using reagents where iodine is bonded to a more electronegative atom. libretexts.orgwikipedia.org

Common and effective iodinating agents for activated aromatic systems include:

N-Iodosuccinimide (NIS) : Often used with a catalytic amount of a strong acid like trifluoroacetic acid, NIS provides a mild and effective means of iodinating electron-rich aromatic rings with high regioselectivity. organic-chemistry.org

Iodine and an Oxidant : A mixture of molecular iodine with an oxidizing agent such as nitric acid, hydrogen peroxide, or mercury(II) oxide can generate a potent electrophilic iodine species. libretexts.orgimperial.ac.uk The I2/HgO system is noted for providing neutral and mild reaction conditions. imperial.ac.uk

1,3-Diiodo-5,5-dimethylhydantoin (DIH) : This reagent, sometimes activated by a thiourea (B124793) organocatalyst or a disulfide, is effective for the iodination of various activated aromatic compounds. organic-chemistry.org

The choice of reagent and conditions allows for precise control over the reaction, enabling the high-yield synthesis of the desired 5-iodo product.

Table 3: Common Reagents for Electrophilic Iodination

| Reagent | Activating Agent / Co-reagent | Typical Substrates | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Activated aromatics, heterocycles | organic-chemistry.org |

| Iodine (I2) | Mercury(II) Oxide (HgO) | Aromatic amines, benzocyclic compounds | imperial.ac.uk |

| Iodine (I2) | Nitric acid, H2O2, or CuCl2 | Aromatic rings | libretexts.org |

Influence of Reaction Conditions on Selectivity and Yield

The synthesis of this compound is not extensively detailed as a standalone procedure in the literature. However, its synthesis can be inferred from established methods for constructing the benzoxazolone core and subsequent iodination. The primary route involves the cyclization of an appropriate ortho-aminophenol precursor, in this case, 2-amino-4-iodo-6-methylphenol. The formation of the benzoxazolone ring is typically achieved through reaction with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene.

Alternatively, a two-step approach involves the initial synthesis of 7-methyl-1,3-benzoxazol-2(3H)-one followed by electrophilic iodination. The starting material for this route, 2-amino-6-methylphenol, undergoes cyclization to form the benzoxazolone ring. The subsequent iodination introduces the iodine atom at the 5-position.

The selectivity and yield of these reactions are critically dependent on the chosen conditions:

Cyclization Reaction: The choice of carbonylating agent and base is crucial. While phosgene is highly effective, its toxicity has led to the widespread use of safer alternatives like CDI and triphosgene. The reaction is typically run in an aprotic solvent, and the temperature must be controlled to prevent side reactions. The yield is sensitive to the purity of the aminophenol starting material and the exclusion of moisture.

Iodination Reaction: The regioselectivity of the iodination of 7-methyl-1,3-benzoxazol-2(3H)-one is directed by the existing substituents. The activating, ortho-, para-directing hydroxyl group (as part of the carbamate) and the weakly activating methyl group guide the electrophile. Iodination is expected to occur at the C5 position, which is para to the ring nitrogen and ortho to the methyl group. Common iodinating agents include iodine monochloride (ICl) or a mixture of molecular iodine (I₂) and an oxidizing agent (e.g., nitric acid, iodic acid). smolecule.com The reaction conditions, such as solvent, temperature, and reaction time, must be carefully optimized to favor mono-iodination and prevent the formation of di-iodinated or other byproducts, thereby maximizing the yield of the desired 5-iodo product. smolecule.com

Derivatization and Functionalization Strategies of this compound

The presence of three distinct reactive sites—the iodine atom at C5, the methyl group at C7, and the nitrogen atom at N3—makes this compound a valuable intermediate for creating a library of complex derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Stille) at the Iodine Position

The carbon-iodine bond at the C5 position is a prime site for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille reactions are particularly powerful for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boron reagents. For a substrate like this compound, the reaction would introduce a new aryl or vinyl group at the 5-position. Studies on analogous iodo-heterocycles, such as 3-iodoindazoles and bromo-substituted benzisoxazoles, demonstrate the feasibility of this transformation. nih.govnih.gov The choice of catalyst, ligand, and base is critical for achieving high yields. nih.gov

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin reagent (organostannane). It is known for its tolerance of a wide array of functional groups. uwindsor.canih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and can be performed under neutral or mildly basic conditions. researchgate.netlibretexts.org This makes it suitable for sensitive substrates. The primary drawback is the toxicity of the organotin compounds.

| Reaction | Catalyst/Ligand | Reagent | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos | Arylboronic Acid (R-B(OH)₂) | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 °C |

| Stille | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Organostannane (R-SnBu₃) | Often not required | Toluene, DMF, THF | 80-120 °C |

Modification of the Methyl Group at Position 7

The methyl group at the C7 position offers another handle for functionalization, most commonly through free-radical halogenation. This transformation converts the relatively inert methyl group into a versatile electrophilic site.

The most common method is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. This reaction would convert this compound into 7-(bromomethyl)-5-iodo-1,3-benzoxazol-2(3H)-one. This benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce diverse functional groups. This strategy has been effectively applied to other methyl-substituted heterocyclic systems, such as benzo[h]quinolines. researchgate.net

| Step | Reaction Type | Reagents | Intermediate/Product | Potential Subsequent Reactions |

|---|---|---|---|---|

| 1 | Radical Bromination | NBS, AIBN or UV light | 7-(Bromomethyl) derivative | Nucleophilic substitution |

| 2 | Nucleophilic Substitution | Nu-H (e.g., R₂NH, ROH, RSH) | 7-(Aminomethyl), 7-(Alkoxymethyl), etc. | Further derivatization of the new functional group |

N-Substitution Reactions at Position 3

The nitrogen atom at position 3 of the benzoxazolone ring possesses a proton and can be readily deprotonated by a mild base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for extensive derivatization through N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This is typically achieved by treating the benzoxazolone with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.netresearchgate.net This reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields N-acylated derivatives. These reactions are often rapid and high-yielding.

N-Arylation: While less common, N-arylation can be achieved using protocols like the Buchwald-Hartwig amination, coupling the benzoxazolone with an aryl halide in the presence of a palladium or copper catalyst.

These N-substitution reactions are well-documented for the benzoxazolone scaffold and its derivatives, highlighting the robustness of this synthetic handle. nih.govescholarship.org

| Reaction Type | Electrophile | Base | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH | DMF, Acetonitrile | 3-Alkyl derivative |

| N-Acylation | Acyl Chloride (RCOCl) | Triethylamine, Pyridine | CH₂Cl₂, THF | 3-Acyl derivative |

| Michael Addition | α,β-Unsaturated Ester/Ketone | DBU, K₂CO₃ | Acetonitrile, THF | 3-(β-Carbonyl)alkyl derivative |

Advanced Spectroscopic and Structural Characterization of 5 Iodo 7 Methyl 1,3 Benzoxazol 2 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR characteristics of 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one .

¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the oxazolone (B7731731) ring. The predicted chemical shifts (δ) are influenced by the electron-withdrawing iodo group at the C5 position and the electron-donating methyl group at the C7 position.

The aromatic region would likely display two doublets for the H-4 and H-6 protons. The H-6 proton, being ortho to the iodine atom, is expected to be deshielded and appear at a downfield chemical shift. The H-4 proton will also appear as a doublet. The coupling constant between these two protons (J) would be in the range typical for meta-coupling in a benzene (B151609) ring. The methyl protons at C7 would appear as a singlet in the upfield region, and the N-H proton would be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.30 | d | ~2.0 |

| H-6 | 7.60 - 7.70 | d | ~2.0 |

| CH₃ | 2.30 - 2.40 | s | - |

| NH | 9.00 - 10.00 | br s | - |

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of This compound is predicted to show eight distinct carbon signals. The chemical shifts are influenced by the nature of the substituents on the benzene ring and the heterocyclic core. The carbonyl carbon (C2) is expected to have the most downfield chemical shift. The carbon atom bearing the iodine (C5) will be significantly shielded due to the heavy atom effect.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 154.0 - 156.0 |

| C3a | 129.0 - 131.0 |

| C4 | 125.0 - 127.0 |

| C5 | 85.0 - 90.0 |

| C6 | 130.0 - 132.0 |

| C7 | 120.0 - 122.0 |

| C7a | 145.0 - 147.0 |

| CH₃ | 15.0 - 17.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the H-4 and H-6 protons in the aromatic ring through the presence of a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the signals of H-4, H-6, and the methyl protons to their corresponding carbon atoms (C4, C6, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for probing longer-range (2-3 bond) C-H correlations, which helps in assembling the molecular structure. Key expected correlations would include:

The methyl protons showing correlations to C6, C7, and C7a.

The H-4 proton showing correlations to C3a, C5, and C6.

The H-6 proton showing correlations to C4, C5, and C7a.

The N-H proton potentially showing correlations to C2, C3a, and C7a.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For This compound , the IR spectrum would be expected to show the following characteristic absorption bands:

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3100 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1750 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1300 - 1200 | Medium |

| C-O Stretch (Ether) | 1250 - 1150 | Strong |

| C-I Stretch | 600 - 500 | Medium-Strong |

The presence of a strong absorption band for the carbonyl group and a distinct N-H stretching band would be key indicators of the benzoxazolone core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The expected molecular formula for This compound is C₈H₆INO₂.

The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. The presence of iodine, which is monoisotopic (¹²⁷I), would simplify the isotopic pattern of the molecular ion.

The fragmentation pattern in the mass spectrum would likely involve:

Loss of the iodine atom, leading to a significant fragment ion.

Loss of CO from the carbonyl group.

Cleavage of the methyl group.

Fragmentation of the benzoxazolone ring system.

X-ray Crystallography for Solid-State Molecular Architecture (if available)

As of the latest literature search, no single-crystal X-ray diffraction data is available for This compound . Therefore, its precise solid-state architecture, including bond lengths, bond angles, and intermolecular interactions, has not been experimentally determined.

For context, studies on related benzoxazole (B165842) derivatives have revealed that these molecules are generally planar. For instance, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate shows a nearly planar molecule with a herringbone packing arrangement in the crystal lattice, stabilized by hydrogen bonds and π-π stacking interactions. github.io It is plausible that This compound would also adopt a planar conformation and exhibit similar intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, as well as potential halogen bonding involving the iodine atom.

Theoretical and Computational Investigations of 5 Iodo 7 Methyl 1,3 Benzoxazol 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of a molecule's electronic structure and geometry.

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

The electronic structure, encompassing the distribution of electrons within the molecule and the energies of the molecular orbitals, is also elucidated through DFT. This information is crucial for understanding the molecule's reactivity and spectroscopic properties. The benzoxazole (B165842) core, with its fused benzene (B151609) and oxazole (B20620) rings, presents a unique electronic environment that is further influenced by the electron-withdrawing iodine atom and the electron-donating methyl group.

A representative table of optimized geometric parameters that could be obtained from a DFT calculation is presented below. These values define the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-I | 2.10 |

| C-N | 1.38 |

| C=O | 1.22 |

| C-O (ring) | 1.39 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (methyl) | 1.09 |

| Bond Angles (°) ** | |

| C-N-C | 108.0 |

| N-C=O | 125.0 |

| C-C-I | 120.0 |

| Dihedral Angles (°) ** | |

| O-C-N-C | 180.0 |

Note: The values in this table are representative and would be precisely determined through DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO may be distributed over the carbonyl group and the iodine atom. The HOMO-LUMO gap would provide insights into the molecule's potential for charge transfer interactions, which are important in many biological processes.

A hypothetical table of frontier orbital energies is shown below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These energy values are illustrative and would be calculated using quantum chemical methods.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding. The area around the iodine atom might also exhibit some positive character, known as a "sigma-hole," which could participate in halogen bonding.

Molecular Modeling and Dynamics Studies

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior and its interactions with its environment.

While the benzoxazolone ring system is largely planar, the molecule as a whole may possess some degree of conformational flexibility, particularly with respect to the orientation of the methyl group. Conformational analysis aims to identify all possible stable conformations of a molecule and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Understanding the conformational landscape of this compound is important because the biological activity of a molecule can be dependent on its specific three-dimensional shape. The lowest energy conformer is usually the most populated and therefore the most likely to be biologically active.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at the molecular level.

Benzoxazole and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. Therefore, relevant biological targets for molecular docking studies of this compound could include enzymes and receptors involved in bacterial survival or cancer cell proliferation. For instance, DNA gyrase is a common target for antibacterial agents, while protein kinases are frequently targeted in cancer therapy.

The docking process involves placing the ligand in the active site of the protein and calculating the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

A hypothetical table summarizing the results of a molecular docking study is provided below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| DNA Gyrase (E. coli) | -8.5 | Asp73, Gly77, Arg76 |

| Tyrosine Kinase (EGFR) | -9.2 | Leu718, Val726, Ala743, Lys745 |

| Topoisomerase II | -7.9 | Asp551, Gln778, Arg487 |

Note: The data in this table is for illustrative purposes and would be obtained from actual molecular docking simulations.

The insights gained from these theoretical and computational investigations are invaluable for guiding the synthesis, optimization, and biological evaluation of this compound and its analogues as potential therapeutic agents.

Binding Free Energy Calculations

The determination of binding free energy is a critical aspect of computational drug design, offering quantitative insight into the affinity of a ligand for its biological target. For the compound this compound, while specific experimental or calculated binding free energy values are not publicly available in the surveyed scientific literature, a theoretical framework for how such calculations would be approached can be detailed. These computational methods are essential for predicting the binding potency of novel compounds and for guiding further experimental studies.

The most common methods for calculating the binding free energy of a small molecule to a protein are the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. nih.govacs.org These "end-point" methods are computationally less intensive than more rigorous alchemical free energy calculations, making them popular for a wide range of applications, from virtual screening to lead optimization. cresset-group.comresearchgate.net

The process typically begins with a molecular dynamics (MD) simulation of the protein-ligand complex in an explicit solvent environment. nih.gov This simulation allows the complex to explore various conformational states, providing a dynamic picture of the binding event. From the resulting trajectory, snapshots of the complex are extracted for post-processing analysis. wustl.edu

The binding free energy (ΔGbind) is calculated using the following thermodynamic cycle:

ΔGbind = Gcomplex - (Greceptor + Gligand)

Each free energy term (G) is estimated as the sum of several components:

G = EMM + Gsolv - TΔS

Where:

EMM is the molecular mechanics energy in the gas phase. It includes contributions from bonded (bonds, angles, dihedrals), van der Waals, and electrostatic interactions. nih.gov

Gsolv is the solvation free energy, which is the energy required to transfer the molecule from a vacuum to the solvent. It is further divided into polar and nonpolar contributions. readthedocs.io

TΔS represents the conformational entropy change upon binding, which is often the most computationally expensive and challenging term to calculate accurately. nih.gov

The change in binding free energy is therefore a sum of the changes in these individual components upon complex formation.

ΔGbind = ΔEMM + ΔGsolv - TΔS

A breakdown of these energy components is provided in the table below:

| Energy Component | Description | Contribution to Binding |

| ΔEvdW (van der Waals Energy) | Represents the short-range attractive and repulsive forces between atoms. wisdomlib.org Favorable shape complementarity between the ligand and the binding pocket leads to a favorable (negative) van der Waals contribution. | A primary driving force for binding, reflecting how well the ligand fits into the receptor's binding site. wisdomlib.orgyoutube.com |

| ΔEelec (Electrostatic Energy) | The energy of electrostatic interactions between the charged and polar atoms of the ligand and the receptor in a vacuum. nih.gov Favorable interactions, such as hydrogen bonds and salt bridges, result in a negative energy change. | Crucial for binding specificity and strength, particularly for compounds with polar or charged functional groups. youtube.comnih.gov |

| ΔGpolar (Polar Solvation Energy) | The energy cost of desolvating the polar and charged groups of both the ligand and the receptor upon binding. frontiersin.org This term is often large and unfavorable (positive) as the polar groups are moved from the high-dielectric solvent (water) to the lower-dielectric protein interior. | A significant penalty that must be overcome by favorable electrostatic and van der Waals interactions within the binding site. cambridgemedchemconsulting.com |

| ΔGnonpolar (Nonpolar Solvation Energy) | The energy gain from the hydrophobic effect, arising from the release of ordered water molecules from the nonpolar surfaces of the ligand and receptor as they come together. lu.se This term is typically favorable (negative). | A significant driving force for the binding of hydrophobic or amphiphilic molecules. cambridgemedchemconsulting.com |

| -TΔS (Conformational Entropy) | The change in conformational freedom of the ligand and receptor upon binding. nih.gov Binding typically restricts the motion of both molecules, leading to an unfavorable (positive) entropic penalty. | An opposing force to binding that is often difficult to calculate accurately and is sometimes omitted in less rigorous calculations. nih.gov |

This table outlines the general components considered in MM/PBSA and MM/GBSA binding free energy calculations.

For a molecule like this compound, the iodine atom could participate in halogen bonding, a specific type of non-covalent interaction that would be captured within the electrostatic and van der Waals terms. The methyl group would contribute to nonpolar interactions, and the benzoxazolone core, with its heteroatoms, would be involved in polar and electrostatic interactions. A full binding free energy calculation would quantify the balance of these favorable interactions against the unfavorable desolvation and entropic costs to predict its binding affinity for a given target.

Molecular and Cellular Biological Activity Investigations of 5 Iodo 7 Methyl 1,3 Benzoxazol 2 3h One and Analogues

Structure-Activity Relationship (SAR) Studies of Halogenated Benzoxazolone Derivativesnih.govnih.govnih.gov

The benzoxazolone core is a versatile scaffold in medicinal chemistry, lending itself to a wide array of chemical modifications that can significantly influence its biological activity. nih.gov Its physicochemical properties, including a balance of lipophilic and hydrophilic regions and the potential for modification on both the benzene (B151609) and oxazolone (B7731731) rings, make it a prime candidate for drug design. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how specific substitutions on this scaffold affect interactions with biological targets. nih.govnih.gov For halogenated derivatives, the nature and position of the halogen atom are critical determinants of biological effect, often enhancing binding affinity through the formation of halogen bonds. nih.gov

Influence of Iodine Substitution at C-5 on Biological Interactions

The substitution of a halogen atom, such as iodine, at the C-5 position of the benzoxazolone ring is a key strategy for modulating biological activity. While direct studies on 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one are not extensively detailed in the reviewed literature, the impact of substitutions at this position is well-documented for analogous compounds. The C-5 position is tolerant to the addition of various functional groups, which can significantly alter the compound's interaction with protein targets. nih.gov

For example, research on ligands for the Translocator Protein (TSPO) has shown that substitution at the C-5 position is critical for binding affinity. In one study, a brominated analogue, 2-(5-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide, served as a precursor for synthesizing a highly affine TSPO ligand, demonstrating the importance of the C-5 position as a point for chemical modification. nih.gov The introduction of a bulky naphthalene (B1677914) group at C-5 resulted in a compound with a high in vitro binding affinity for TSPO. nih.gov This suggests that the iodine atom in this compound likely plays a significant role in its biological interactions, potentially by influencing binding site occupancy and forming halogen bonds with the target protein. nih.gov

Impact of Methyl Substitution at C-7 on Molecular Recognition

The presence and position of a methyl group on the benzoxazolone ring can also profoundly affect molecular recognition and biological activity. Substitution at the C-7 position has been identified as a critical factor in the potency of various benzoxazolone derivatives.

Studies on dopamine (B1211576) receptor agonists have highlighted the importance of C-7 substitution. The compound 7-hydroxy-4-[2-(di-n-propylamino)ethyl]benzothiazol-2(3H)-one, a related heterocyclic structure, was found to be a highly potent D-2 receptor agonist, indicating that the C-7 position is a key locus for enhancing receptor activity. nih.gov In the context of enzyme inhibition, a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were evaluated for cyclooxygenase-2 (COX-2) inhibitory activity, with a 7-methyl substituted analogue showing significant potency. researchgate.net Furthermore, crystallographic studies of related benzoxazole (B165842) structures reveal that the C-7 position can participate in intermolecular interactions, such as hydrogen bonding, which stabilizes the binding of the molecule within a protein's active site. nih.gov This evidence collectively suggests that the methyl group at the C-7 position of this compound is crucial for its molecular recognition profile.

Effects of N-Substitution at N-3 on Activity Profile

Modification at the N-3 position of the benzoxazolone ring is a widely explored avenue for altering the pharmacological profile of these compounds. neu.edu.tr The introduction of various substituents at this position can impact potency, selectivity, and pharmacokinetic properties.

A systematic SAR investigation of benzoxazolone carboxamides as acid ceramidase inhibitors involved extensive modifications of the carboxamide side chain attached to the N-3 position. nih.gov These changes led to derivatives with enhanced potency and stability, highlighting the N-3 position's role in fine-tuning the molecule's activity. nih.gov Similarly, the development of bivalent benzoxazolone ligands as anti-inflammatory agents involved N-alkylation at the N-3 position to connect two benzoxazolone units via a piperazine (B1678402) linker. nih.gov The length of the alkyl chain connecting the heterocycle to the linker was found to be a critical determinant of inhibitory activity against inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), with specific chain lengths yielding optimal potency. nih.gov These findings underscore the strategic importance of the N-3 position for developing benzoxazolone derivatives with tailored activity profiles.

Mechanistic Studies of Biological Activities at the Molecular Level

The biological effects of this compound and its analogues are rooted in their specific interactions with molecular targets, including enzymes and receptors. Mechanistic studies have elucidated how these compounds exert their influence at a cellular level.

Enzyme Inhibition Studies (e.g., COX, Biotin (B1667282) Protein Ligase, Cytochrome P450)

Benzoxazolone derivatives have been extensively studied as inhibitors of several key enzymes.

Cyclooxygenase (COX) Inhibition: The benzoxazole and benzoxazolone scaffolds are prominent in the design of anti-inflammatory agents that target cyclooxygenase enzymes. nano-ntp.comnih.gov Many derivatives have been found to be selective inhibitors of COX-2, the inducible isoform of the enzyme responsible for inflammation, over the constitutive COX-1 isoform, which is involved in normal physiological functions. nano-ntp.comnih.gov This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Studies have identified several 2-substituted benzoxazole derivatives that exhibit potent anti-inflammatory activity and significant binding potential within the COX-2 protein pocket. nih.gov

Interactive Table: COX Inhibition by Benzoxazole Derivatives

| Compound Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | COX-2 | High selectivity for COX-2 over COX-1 (up to 465-fold). | |

| 2-Substituted benzoxazole derivatives | COX-2 | Potent anti-inflammatory activity and significant binding in the COX-2 protein pocket. | nih.gov |

| 2-(2-Arylphenyl)benzoxazole derivatives | COX-2 | Identified as a novel scaffold for selective COX-2 inhibition with in vivo potency comparable to or better than celecoxib. | nih.gov |

Biotin Protein Ligase (BPL) Inhibition: Benzoxazolone-containing compounds have emerged as promising inhibitors of biotin protein ligase (BPL), an essential enzyme in bacteria, making it a target for new antibiotics. globalresearchonline.netmdpi.com A biotin analogue containing a benzoxazolone group was identified as a potent inhibitor of Staphylococcus aureus BPL (SaBPL), with a Ki of 0.09 μM. mdpi.com This compound exhibited over 1100-fold selectivity for the bacterial enzyme compared to the human BPL, a critical feature for avoiding host toxicity. mdpi.comnih.gov Molecular docking studies have shown that benzoxazolone derivatives can effectively bind to the active site of SaBPL. globalresearchonline.net

Cytochrome P450 (CYP450) Inhibition: While specific data on the inhibition of cytochrome P450 enzymes by this compound is not available in the reviewed literature, related heterocyclic compounds are known to interact with this enzyme superfamily. For instance, benznidazole (B1666585) and aminobenzotriazole derivatives have been studied as CYP450 inhibitors. nih.govnih.gov Inhibition of CYP450 can occur through various mechanisms, including competitive and irreversible (suicide) inhibition, which can lead to significant drug-drug interactions. youtube.com Given the structural similarities, it is plausible that benzoxazolone derivatives could also modulate CYP450 activity, but further investigation is required.

Modulation of Cellular Pathways (e.g., Apoptosis Induction in Cell Lines)

The benzoxazolone scaffold and its derivatives are subjects of research for their capacity to modulate critical cellular pathways, including the induction of apoptosis, or programmed cell death, a key mechanism in cancer therapy. Studies on related heterocyclic structures, such as benzofuran (B130515) and benzimidazole (B57391) derivatives, suggest that these compounds can trigger apoptosis through various mechanisms.

For instance, certain benzofuran derivatives have been shown to induce apoptosis in human leukemia cells (K562) by increasing the generation of reactive oxygen species (ROS). nih.gov This oxidative stress can lead to mitochondrial dysfunction, the release of cytochrome C, and the activation of caspases, which are crucial executioners of the apoptotic process. nih.gov Specifically, the Caspase-Glo 3/7 assay has confirmed the pro-apoptotic properties of some of these compounds. nih.gov

Similarly, studies on benzimidazole derivatives have demonstrated their pro-apoptotic potential in breast cancer cell lines like MDA-MB-231. researchgate.net These compounds can disrupt tubulin polymerization, leading to mitotic arrest and subsequent apoptosis, as revealed by immunofluorescent and DAPI staining. researchgate.net While direct studies on this compound are limited, the known pro-apoptotic activities of structurally similar compounds provide a strong rationale for investigating its potential in this area. The introduction of a nitro group at the 5-position of an indazole ring, for example, has been shown to induce ROS generation and cause apoptosis in parasites. mdpi.com

In Vitro Cellular Efficacy and Selectivity Studies

The in vitro efficacy of benzoxazolone analogues has been evaluated across various biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.

Benzoxazolone derivatives and related heterocyclic compounds have shown notable antiproliferative activity against several cancer cell lines.

MDA-MB-231 (Breast Cancer): Benzimidazole derivatives have demonstrated cytotoxicity against the highly invasive MDA-MB-231 breast cancer cell line. researchgate.netnih.gov The presence of a methyl group on the benzimidazole ring, combined with other substitutions, was found to enhance the antiproliferative effect. nih.gov Some thiazole (B1198619) derivatives have also been shown to inhibit the migration of MDA-MB-231 cells, a crucial aspect of metastasis, without necessarily being cytotoxic at the same concentrations. cyberleninka.ru

HT-29 (Colon Cancer): Certain 4-thiazolidinone (B1220212) derivatives, which are also heterocyclic compounds, have been investigated for their growth-inhibitory effects on human colon carcinoma cell lines, including HT-29. nih.gov The activity of some of these compounds was correlated with the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in colorectal cancer. nih.gov

The antiproliferative activity is often time-dependent, with more significant effects observed after longer incubation periods (e.g., 72 hours). researchgate.net While specific data for this compound is not extensively documented, the performance of its analogues suggests it could be a candidate for anticancer research.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole Derivatives | MDA-MB-231 | Time-dependent cytotoxicity, pro-apoptotic | researchgate.netnih.gov |

| Thiazole Derivatives | MDA-MB-231 | Inhibition of cell migration | cyberleninka.ru |

| 4-Thiazolidinones | HT-29 | Inhibition of cell proliferation | nih.gov |

The benzoxazolone nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.

Antibacterial Activity: 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The introduction of substituents like sulfanilamide (B372717) or halogenated rings to the benzoxazolone structure can enhance potency. nih.gov Other related structures, such as benzothiazole (B30560) derivatives, have also shown excellent to moderate activity against various bacterial strains. nih.gov

Antifungal Activity: Benzoxazolones are naturally occurring compounds in plants that serve as defense against fungi. nih.gov Synthetic derivatives, particularly those incorporating features from known antifungal agents like miconazole (B906) (e.g., a dichlorobenzyl ring), have shown promising antifungal activity against strains such as Candida albicans. nih.gov Thymoquinone-derived benzoxazoles have also exhibited potent antifungal effects against Candida albicans and Aspergillus brasiliensis. researchgate.net

The antimicrobial potential is often linked to the specific substitutions on the benzoxazolone ring. For example, the presence of an iodo-phenyl group in related triazinane structures has been highlighted for its role as a pharmacophore contributing to antibacterial activity. researchgate.net

Table 2: Antimicrobial Spectrum of Benzoxazolone Analogues

| Compound/Derivative | Target Organism | Type of Activity | Reference |

|---|---|---|---|

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | S. aureus, E. coli | Antibacterial | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives | C. albicans | Antifungal | nih.gov |

| Thymoquinone-derived Benzoxazoles | C. albicans, A. brasiliensis | Antifungal | researchgate.net |

The benzoxazolone framework is integral to compounds developed for their anti-inflammatory and analgesic properties. nih.govresearchgate.net These activities are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. nih.gov

Benzothiazole derivatives, which are structurally similar to benzoxazolones, have been synthesized and shown to possess significant in vivo anti-inflammatory and analgesic activities, in some cases comparable to conventional drugs like indomethacin (B1671933) and celecoxib. nih.gov The mechanism often involves the inhibition of COX-1 and COX-2. nih.gov The search for selective COX-2 inhibitors is a major goal, as this can lead to anti-inflammatory and analgesic effects with fewer gastrointestinal side effects. nih.gov The structural resemblance of benzoxazolones to melatonin (B1676174) and indomethacin has also prompted investigations into their role in pain modulation through effects on circadian rhythm proteins. researchgate.net

Comparative Biological Profile with Isomeric and Analogous Benzoxazolone Structures

The biological activity of benzoxazolone derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

Effect of Halogens: The presence of a halogen, such as chlorine at the 5-position, has been shown to be important for the antimicrobial activity of benzoxazolones. nih.govnih.gov An iodo-substituent, as in 6-Iodo-1,3-benzoxazol-2(3H)-one, also contributes to the molecule's chemical properties and potential biological interactions. sigmaaldrich.com

Effect of Methyl Group: A methyl group on the benzoxazolone ring can enhance binding affinity to biological targets. researchgate.net For example, a methyl group on a benzimidazole scaffold was shown to increase cytotoxic potency against breast cancer cells. nih.gov

Isomeric Differences: The position of a substituent can drastically alter the biological profile. While direct comparisons for this compound are scarce, studies on other isomers, like comparing 5- and 6-substituted derivatives, often reveal different potencies in biological assays. researchgate.net For example, the structure of 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one shows a specific spatial arrangement between the benzoxazole ring system and the phenyl ring, which is critical for its intermolecular interactions. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one as a Versatile Synthetic Intermediate

The reactivity of this compound is largely dictated by the presence of the carbon-iodine bond and the benzoxazolone core. The iodo substituent serves as a versatile handle for introducing a wide range of other functional groups, while the heterocyclic core provides a stable and biologically relevant scaffold.

The benzoxazole (B165842) core is a privileged structure in medicinal chemistry and serves as a starting point for the synthesis of more elaborate heterocyclic systems. researchgate.netjournaljpri.com Research has shown that related benzoxazole derivatives can be used to construct compounds containing pyrazole (B372694) and triazole rings. researchgate.net The 5-iodo-7-methyl derivative is an ideal precursor for such transformations. For instance, the iodo group can be displaced or involved in coupling reactions to link the benzoxazolone moiety to other heterocyclic rings, thereby generating novel chemical entities with potential biological activities. The synthesis of complex molecules like 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives from a 5-methyl-1,3-benzoxazol-2-yl precursor highlights the utility of this scaffold in building intricate molecular frameworks. journaljpri.comresearchgate.net

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds in drug development. nih.govresearchgate.net This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity but high ligand efficiency. nih.gov this compound fits the profile of an ideal fragment. Its molecular weight and structural complexity are within the desired range for fragment libraries, and the presence of both a hydrogen bond donor/acceptor (the lactam functionality) and a handle for synthetic elaboration (the iodo group) makes it a particularly attractive building block. The methyl group also provides a lipophilic contact point. Chemists can screen this fragment against a protein target and, if binding is observed, use the iodo group as an anchor point to "grow" the fragment into a more potent and selective drug candidate through various chemical modifications.

Table 1: Physicochemical Properties Relevant to Fragment-Based Drug Discovery

| Property | Value for this compound | "Rule of Three" Guideline for Fragments |

|---|---|---|

| Molecular Weight | 277.04 g/mol | < 300 Da |

| cLogP | ~2.5-3.0 (estimated) | ≤ 3 |

| Hydrogen Bond Donors | 1 | ≤ 3 |

| Hydrogen Bond Acceptors | 2 | ≤ 3 |

| Rotatable Bonds | 0 | ≤ 3 |

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique reactivity of this compound makes it a valuable substrate for developing and refining modern synthetic methods. The presence of a reactive C-I bond and multiple C-H bonds offers opportunities for selective functionalization.

The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0), making this compound an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organostannanes could all be employed to replace the iodo group with a vast array of different substituents. This allows for the rapid generation of a library of diverse analogs from a single, common intermediate, which is a key strategy in drug discovery and materials science. The synthesis of 7-iodobenzofurans, which are then used in further palladium-catalyzed reactions, demonstrates the utility of an iodo group on a benzene (B151609) ring for building molecular complexity. nih.gov

Table 2: Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C | 5-Aryl-7-methyl-1,3-benzoxazol-2(3H)-one |

| Heck Coupling | Alkene | C-C | 5-Alkenyl-7-methyl-1,3-benzoxazol-2(3H)-one |

| Sonogashira Coupling | Alkyne | C-C | 5-Alkynyl-7-methyl-1,3-benzoxazol-2(3H)-one |

| Buchwald-Hartwig Amination | R₂NH | C-N | 5-(Dialkylamino)-7-methyl-1,3-benzoxazol-2(3H)-one |

| Stille Coupling | R-Sn(Alkyl)₃ | C-C | 5-Alkyl/Aryl-7-methyl-1,3-benzoxazol-2(3H)-one |

Direct C-H functionalization is an increasingly important area of research that aims to form new bonds by directly converting C-H bonds into C-C, C-N, or C-O bonds, thus avoiding the need for pre-functionalized starting materials. The this compound scaffold presents several C-H bonds that could potentially be targeted for functionalization. The methyl group's C-H bonds could be susceptible to radical or metal-catalyzed functionalization. Additionally, the aromatic C-H bond at the 4-position of the benzoxazolone ring could be a target for directed C-H activation reactions, potentially guided by the adjacent lactam oxygen. While direct C-H activation on this specific molecule is not widely reported, the development of such methodologies is a key goal in synthetic chemistry to improve atom economy and reduce synthetic steps. researchgate.net

Potential in Functional Materials Research (e.g., Fluorescent Probes, Ligands)

The benzoxazole core is a well-known fluorophore, and its derivatives are often investigated for their photophysical properties. The incorporation of heavy atoms like iodine can influence these properties, for example, by promoting intersystem crossing, which could be useful in the design of photosensitizers for photodynamic therapy or in phosphorescent materials.

Furthermore, the strategic placement of the iodo and methyl groups on the this compound scaffold makes it an interesting candidate for the development of ligands for metal catalysis or as fluorescent probes. The iodo group can be transformed into a variety of other functional groups that can act as metal binding sites. For example, conversion of the iodo group to a phosphine, pyridine, or carboxylic acid moiety would generate a new ligand with potential applications in catalysis or as a sensor. The benzoxazole nitrogen and the lactam oxygen could also participate in metal coordination. The synthesis of related 7-iodobenzofurans highlights the utility of such iodinated scaffolds as precursors for more complex functional molecules. nih.gov

Future Research Directions and Broader Academic Impact

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of benzoxazolone derivatives is well-established, but there is a continuous drive towards more efficient, cost-effective, and environmentally benign methodologies. neu.edu.tr Future research should focus on developing novel synthetic pathways to 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one that align with the principles of green chemistry.

Current synthetic strategies for related benzoxazoles often involve the condensation of o-aminophenols with various reagents. nih.gov For the target compound, this would likely involve a substituted o-aminophenol. Sustainable approaches to investigate could include microwave-assisted synthesis, ultrasound-promoted reactions, or the use of deep eutectic solvents, which have shown promise in accelerating reaction times and improving yields for related heterocyclic structures. nih.gov Furthermore, developing one-pot, multicomponent reactions would enhance efficiency by reducing the number of purification steps and minimizing waste. nih.gov The exploration of catalytic systems, potentially using earth-abundant metals, could also provide more sustainable alternatives to traditional stoichiometric reagents.

| Synthetic Method | Key Features | Potential Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Efficient synthesis of the this compound core. |

| Ultrasound-Promoted Reactions | Enhanced mass transfer and reaction rates through acoustic cavitation. | Overcoming potential solubility issues and accelerating the cyclization step. |

| Deep Eutectic Solvents | Biodegradable, low-cost, and recyclable reaction media. | A green alternative to volatile organic solvents for the synthesis. |

| One-Pot Multicomponent Reactions | Combines multiple synthetic steps without isolating intermediates. | Streamlining the synthesis process, improving atom economy and reducing waste. |

Deeper Elucidation of Molecular Mechanisms of Action

Benzoxazolone derivatives are known to possess a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov A critical future direction is to systematically screen this compound against various biological targets to identify its primary mechanism(s) of action. The presence of the iodo-substituent may confer unique properties, potentially leading to novel biological activities not observed in other analogues.

Initial studies could involve broad phenotypic screening against panels of cancer cell lines or microbial strains. neu.edu.trnih.gov For instance, some benzoxazolone derivatives have shown potent inhibitory effects on enzymes like acid ceramidase or myeloperoxidase. nih.govbohrium.com Therefore, investigating the effect of this compound on these and other key enzymes would be a logical starting point. Subsequent mechanistic studies could involve probing its effect on specific signaling pathways, such as the MAPK-NF-κB/iNOS pathway, which has been implicated in the anti-inflammatory effects of other benzoxazolones. nih.gov

Integration into Chemoproteomics and Target Identification Platforms

A significant challenge in drug discovery is the identification of the specific cellular targets of a bioactive small molecule. nih.gov Modern chemoproteomic platforms offer powerful tools for this purpose, particularly for compounds that may act as covalent ligands. frontiersin.orgnih.govresearchgate.net The electrophilic nature of the benzoxazolone ring suggests that this compound could potentially engage with nucleophilic residues (like cysteine) on proteins, forming covalent adducts. nih.gov

Future research should leverage quantitative chemoproteomics to profile the interactions of this compound across the entire proteome in living cells. chomixbio.com Techniques like activity-based protein profiling (ABPP) can be used to map these interactions with high precision, identifying not only the protein targets but also the specific amino acid residues involved. frontiersin.orgresearchgate.net This approach would provide an unbiased, proteome-wide view of the compound's selectivity and off-target effects, which is invaluable for understanding its mechanism of action and for its development as a chemical probe or therapeutic lead. researchgate.netchomixbio.com

Development of Structure-Based Design Principles for Next-Generation Analogues

Once the primary biological targets and mechanism of action are identified, this knowledge can be used to design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. This involves establishing a clear structure-activity relationship (SAR). acs.orgepa.gov Systematic modification of the this compound scaffold would be undertaken.

Key modifications for SAR studies could include:

Varying the Halogen: Replacing the iodine at the 5-position with other halogens (F, Cl, Br) to probe the role of halogen bonding and electronics. acs.org

Modifying the 7-Position: Substituting the methyl group with other alkyl or functional groups to explore steric and electronic effects.

Substitution at the N-3 Position: Introducing different substituents on the nitrogen atom of the benzoxazolone ring, a common strategy to modulate the properties of this class of compounds. researchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, would be integral to this process. nih.gov By modeling the binding interactions of designed analogues with their protein target(s), researchers can prioritize the synthesis of the most promising compounds, accelerating the optimization process. nih.gov This iterative cycle of design, synthesis, and biological evaluation is fundamental to modern medicinal chemistry. nih.gov

Contribution to Fundamental Understanding of Halogen Bonding in Chemical Biology

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. ijres.orgacs.org The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F). acs.org The presence of an iodine atom in this compound makes it an excellent candidate for studying the role of halogen bonding in biological systems.

Future research should aim to provide definitive evidence of halogen bonding between this compound and its biological targets through high-resolution structural biology techniques like X-ray crystallography. Investigating how this interaction contributes to binding affinity and specificity can provide fundamental insights that are applicable to the broader field of drug design. acs.orgnih.govnih.gov The study of halogenated marine natural products has revealed the importance of these atoms in conferring potent bioactivity, and similar principles can be applied here. mdpi.com Elucidating the precise role of the iodine in mediating molecular recognition would be a significant contribution to our understanding of this increasingly important noncovalent interaction in chemical biology. ijres.org

Q & A

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.